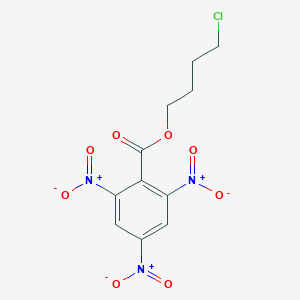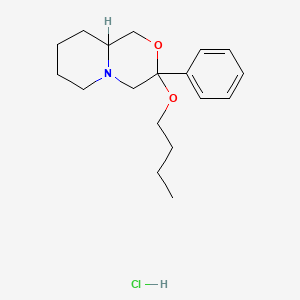![molecular formula C15H16S3Si B14293967 trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane CAS No. 118824-87-6](/img/structure/B14293967.png)
trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane is a complex organosilicon compound that features a trimethylsilyl group attached to a thiophene ring system. Thiophene is a sulfur-containing heterocycle that is widely studied for its unique electronic properties and applications in various fields, including organic electronics and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane typically involves the reaction of thiophene derivatives with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiophene rings. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the synthesis of novel materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane involves its interaction with various molecular targets. In organic electronics, the compound’s electronic properties facilitate charge transport and improve the performance of electronic devices. In medicinal chemistry, the thiophene rings can interact with biological targets, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(thiophen-2-yl)silane
- Trimethyl(5-thiophen-2-yl)thiophene
- Trimethyl(5-(5-thiophen-2-yl)thiophene-2-yl)silane
Uniqueness
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane is unique due to its multiple thiophene rings, which enhance its electronic properties and make it particularly useful in organic electronics and material science .
Eigenschaften
CAS-Nummer |
118824-87-6 |
|---|---|
Molekularformel |
C15H16S3Si |
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane |
InChI |
InChI=1S/C15H16S3Si/c1-19(2,3)15-9-8-14(18-15)13-7-6-12(17-13)11-5-4-10-16-11/h4-10H,1-3H3 |
InChI-Schlüssel |
JAQWBFQUZZSZDU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




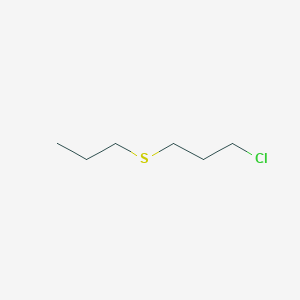
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
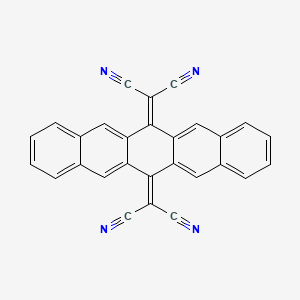
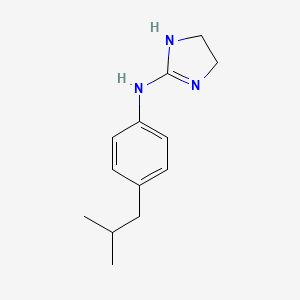

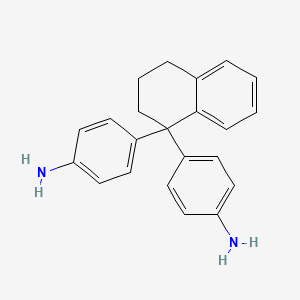
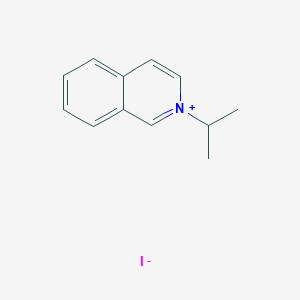
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)

